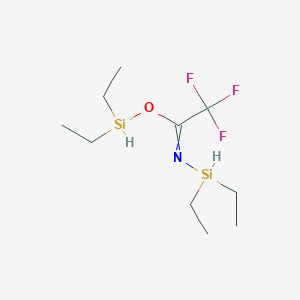
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate) is a specialized organosilicon compound characterized by the presence of diethylsilyl groups and a trifluoroethanimidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate) typically involves the reaction of diethylsilyl chloride with 2,2,2-trifluoroethanimidate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethanimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Applications De Recherche Scientifique
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate) has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including coatings and polymers, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism of action of (E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate) involves its interaction with various molecular targets. The diethylsilyl groups can form strong bonds with other atoms, facilitating the formation of stable compounds. The trifluoroethanimidate moiety can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate): Unique due to the presence of both diethylsilyl and trifluoroethanimidate groups.
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimine): Similar structure but with an imine group instead of an imidate.
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanamide): Contains an amide group, offering different reactivity and applications.
Uniqueness
(E)-(Diethylsilyl N-(diethylsilyl)-2,2,2-trifluoroethanimidate) is unique due to its combination of diethylsilyl and trifluoroethanimidate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H22F3NOSi2 |
|---|---|
Poids moléculaire |
285.45 g/mol |
Nom IUPAC |
diethylsilyl N-diethylsilyl-2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C10H22F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h16-17H,5-8H2,1-4H3 |
Clé InChI |
LPLAQBSRRFFGRJ-UHFFFAOYSA-N |
SMILES canonique |
CC[SiH](CC)N=C(C(F)(F)F)O[SiH](CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


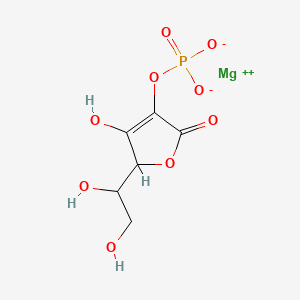
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid](/img/structure/B12514611.png)
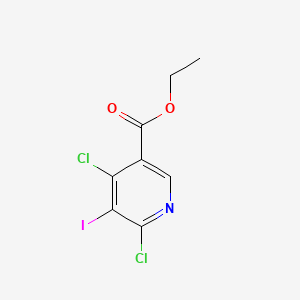
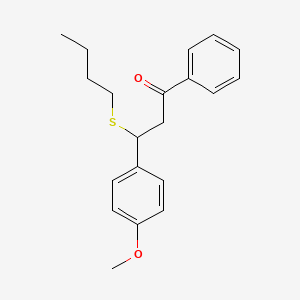
![methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12514632.png)


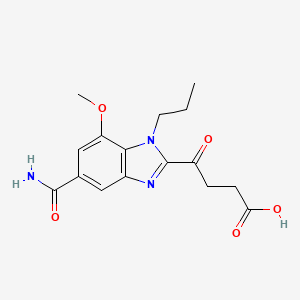
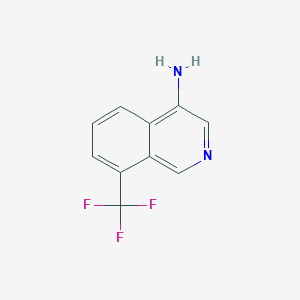
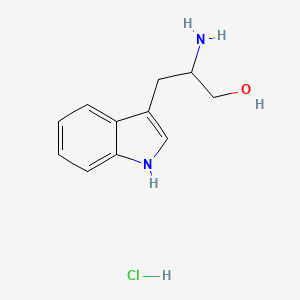
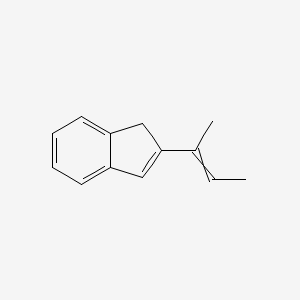
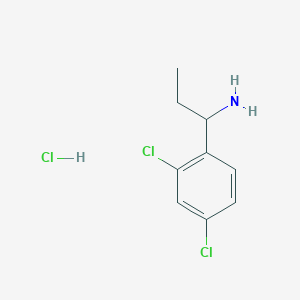
![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)
![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
